2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various forms such as a line-angle diagram or a 3D model.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It could include its reactivity, the mechanisms of its reactions, and the products formed.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. It could also include its spectral properties, such as its UV/Vis, IR, and NMR spectra.Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : A study on the waste-free synthesis of condensed heterocyclic compounds demonstrates the efficiency of rhodium-catalyzed oxidative coupling of substituted arene or heteroarene carboxylic acids with alkynes, potentially applicable to synthesize derivatives of 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid for research in organic electronics or as intermediates in organic synthesis (Shimizu et al., 2009).
Characterization of Complexes : Research on organotin compounds derived from Schiff bases, including their synthesis and photophysical characterization, offers insights into the development of materials for organic light-emitting diodes (OLEDs). This method could be explored for compounds related to 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid to evaluate their potential in light-emitting applications (García-López et al., 2014).
Potential Applications
Organic Light-Emitting Diodes (OLEDs) : The study by García-López et al. (2014) on the synthesis and photophysical characterization of organotin compounds indicates that derivatives of benzoic acid can serve as core structures for developing materials with electroluminescence properties, suggesting that 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid derivatives could be explored for OLED applications.
Antimicrobial Agents : A study on the synthesis, characterization, and antimicrobial activity of metal complexes with polydentate 1,2,4-triazole ligand suggests that derivatives of nitrobenzoic acid, when complexed with metals, exhibit potential as antimicrobial agents. This finding could guide research into the antimicrobial properties of 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid complexes (Al-Alzawi et al., 2023).
Safety And Hazards
This would involve studying the compound’s toxicity, its hazards, and the precautions that should be taken when handling it. It could also include its environmental impact.
Future Directions
This could involve potential applications for the compound, areas for further research, and ways in which its synthesis or its properties could be improved.
Please note that the availability of this information can vary depending on the compound and the extent to which it has been studied. For a specific compound, it would be necessary to consult the relevant literature and databases. I hope this general approach is helpful! Let me know if you have any other questions.
properties
IUPAC Name |
2-(4-ethoxyanilino)-4-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-2-22-12-6-3-10(4-7-12)16-14-9-11(17(20)21)5-8-13(14)15(18)19/h3-9,16H,2H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRBTLBVIHPZLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90303890 | |
Record name | 2-(4-Ethoxyanilino)-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90303890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid | |
CAS RN |
74859-51-1 | |
Record name | 74859-51-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163287 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-Ethoxyanilino)-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90303890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-ETHOXYPHENYL)-4-NITROANTHRANILIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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